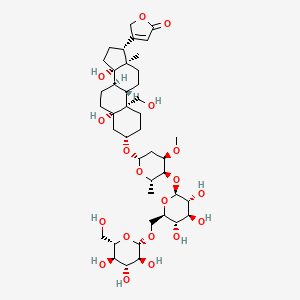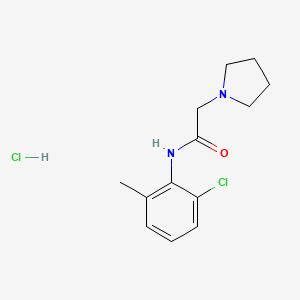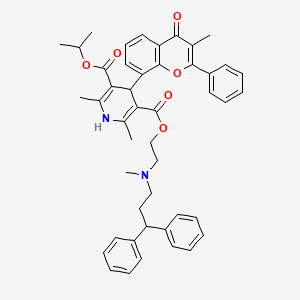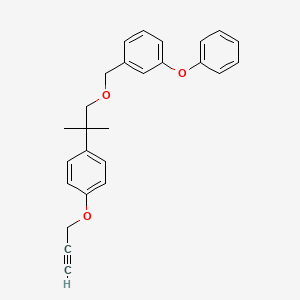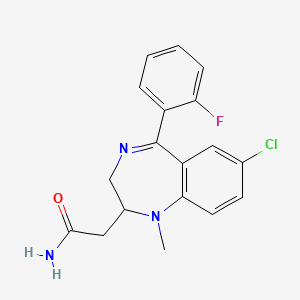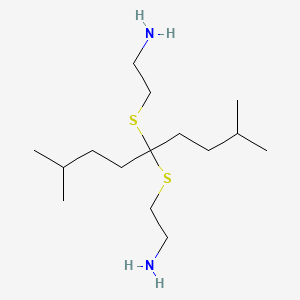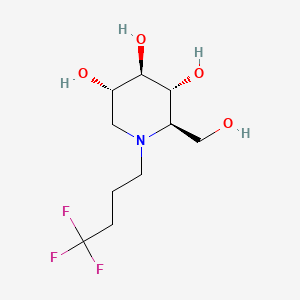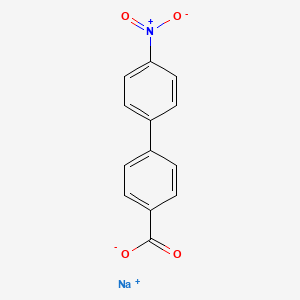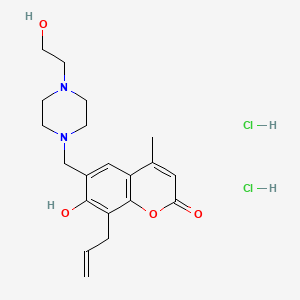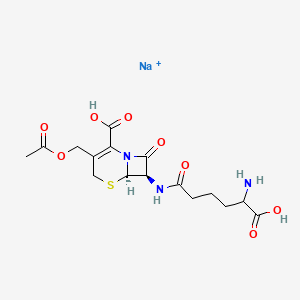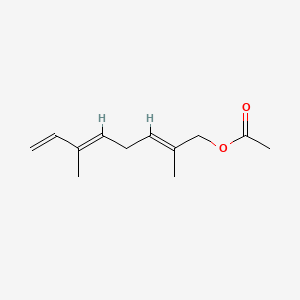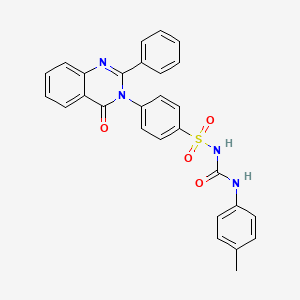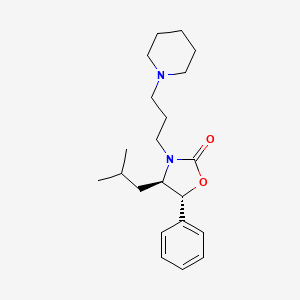
(4R-trans)-4-(2-Methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of MLV 3077D involves synthetic routes that typically include the formation of the oxazolidinone ring and subsequent functionalization. One common method is the thin-film hydration technique, which is widely used for the preparation of liposomes . This method involves dissolving the lipophilic drugs and hydrophilic cargoes in appropriate solvents, followed by hydration and homogenization to form the desired compound. Industrial production methods may involve large-scale manufacturing processes that ensure the stability and purity of the compound .
Analyse Chemischer Reaktionen
MLV 3077D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. Substitution reactions may involve nucleophiles such as halides or amines, leading to the formation of different derivatives .
Wissenschaftliche Forschungsanwendungen
MLV 3077D has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine, MLV 3077D is explored for its potential therapeutic properties, including its use in drug delivery systems . The compound’s ability to form stable liposomes makes it valuable in the pharmaceutical industry for sustained drug release .
Wirkmechanismus
The mechanism of action of MLV 3077D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, MLV 3077D may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved in its action are still under investigation, but initial studies suggest its potential in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
MLV 3077D can be compared with other similar compounds, such as other oxazolidinones and liposomal formulations. Similar compounds include 2-Oxazolidinone derivatives and various liposomal drug delivery systems . What sets MLV 3077D apart is its unique structure, which allows for specific interactions with molecular targets and its ability to form stable liposomes for drug delivery .
Conclusion
MLV 3077D is a compound with significant potential in various fields of scientific research. Its unique structure and versatile chemical properties make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and applications.
Eigenschaften
CAS-Nummer |
104595-93-9 |
|---|---|
Molekularformel |
C21H32N2O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4R,5R)-4-(2-methylpropyl)-5-phenyl-3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H32N2O2/c1-17(2)16-19-20(18-10-5-3-6-11-18)25-21(24)23(19)15-9-14-22-12-7-4-8-13-22/h3,5-6,10-11,17,19-20H,4,7-9,12-16H2,1-2H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
AXRKILQEHPABMB-WOJBJXKFSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1[C@H](OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



